5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

TAFIa inhibition Conformational restriction Fibrinolysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1) is a saturated bicyclic heterocycle (C₈H₁₀N₂O₂, MW 166.18) that serves as the 7-carboxylic acid-substituted tetrahydroimidazo[1,2‑a]pyridine scaffold. Unlike the fully aromatic imidazo[1,2‑a]pyridine-7-carboxylic acid (CAS 648423‑85‑2), this compound features a reduced pyridine ring that introduces a chiral center at C‑7 and conformationally restricts the carboxylic acid orientation—a feature exploited in structure‑based drug design programs, most notably as a key intermediate in the development of potent thrombin‑activatable fibrinolysis inhibitor (TAFIa) inhibitors.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 793646-50-1
Cat. No. B2628984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
CAS793646-50-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CN2C=CN=C2CC1C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12)
InChIKeyMHUCACBKXQMSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1): Core Scaffold Identity and Procurement-Relevant Profile


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1) is a saturated bicyclic heterocycle (C₈H₁₀N₂O₂, MW 166.18) that serves as the 7-carboxylic acid-substituted tetrahydroimidazo[1,2‑a]pyridine scaffold . Unlike the fully aromatic imidazo[1,2‑a]pyridine-7-carboxylic acid (CAS 648423‑85‑2), this compound features a reduced pyridine ring that introduces a chiral center at C‑7 and conformationally restricts the carboxylic acid orientation—a feature exploited in structure‑based drug design programs, most notably as a key intermediate in the development of potent thrombin‑activatable fibrinolysis inhibitor (TAFIa) inhibitors [1].

Why Generic Substitution Fails for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: Positional Isomers and Ring Saturation Define Target Engagement


In‑class analogs of 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid cannot be treated as interchangeable building blocks because the position of the carboxylic acid on the saturated bicyclic core directly dictates both the vector of substituent extension and the conformational landscape accessible to downstream ligands [1]. The 7‑carboxylic acid isomer positions the carboxylate for equatorial presentation from the reduced pyridine ring, a geometry that proved critical for achieving a ~30‑fold potency gain (IC₅₀ = 8 nM) in TAFIa inhibition when the scaffold was elaborated via the rigidification strategy described by Brink et al. [1]. In contrast, the 2‑carboxylic acid regioisomer has been exploited for antifungal hydrazide derivatization [2], while the 5‑carboxylic acid regioisomer has been optimized as a heparanase‑1 inhibitor [3]—three distinct vectors, three distinct target profiles. Simply swapping the carboxylic acid position or using the fully aromatic (non‑hydrogenated) analog fundamentally alters the pharmacophoric geometry and invalidates the structure–activity relationships (SAR) established for each series.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1)


TAFIa Inhibitory Potency: Conformational Restriction of the 7‑Carboxylic Acid Scaffold Delivers a 30‑Fold Gain Over the Flexible Lead

The tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid scaffold, when elaborated to compound 5 in the Brink et al. series via a two‑carbon bridge rigidification, produced an IC₅₀ of 8 nM in the TAFIa enzymatic assay—representing an approximately 30‑fold improvement in potency compared to racemic compound 2 (UK‑396,082; IC₅₀ ~240 nM measured in the same assay) [1]. This potency gain is attributed to the conformational restriction imposed by the saturated six‑membered ring of the scaffold, which pre‑organizes the carboxylic acid and substituent vectors for optimal zinc‑chelation in the TAFIa active site, as confirmed by X‑ray crystallography of the inhibitor–enzyme complex [1].

TAFIa inhibition Conformational restriction Fibrinolysis

X‑Ray Crystallographic Validation: Structural Basis for Scaffold‑Driven Potency

An X‑ray crystal structure of compound 5—built on the 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid core—in complex with a H333Y/H335Q double mutant of TAFI was solved, revealing that the two‑carbon bridge conformational restriction pre‑organizes the ligand into its bioactive conformation [1]. This structural information is unavailable for the corresponding benzimidazole‑5‑carboxylic acid analog or for regioisomeric imidazopyridine scaffolds in the context of TAFIa, providing atomic‑level guidance for further elaboration of the 7‑carboxylic acid series [1].

X-ray crystallography TAFIa complex Structure-based drug design

Physicochemical Differentiation: Hydrogenation State Alters pKa, LogP, and Conformational Flexibility Relative to Aromatic Imidazopyridine Analogs

The saturated 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid (CAS 793646‑50‑1) differs fundamentally from its aromatic counterpart imidazo[1,2‑a]pyridine‑7‑carboxylic acid (CAS 648423‑85‑2) in both predicted physicochemical profile and conformational behavior. The tetrahydro scaffold introduces a basic tertiary amine (pKa ~8–9, estimated) absent in the aromatic analog, increasing hydrogen‑bond acceptor count and altering LogD₇.₄ . Critically, the saturated ring eliminates the planar geometry of the aromatic system, introducing a chiral center at C‑7 that locks the carboxylic acid in either a pseudo‑axial or pseudo‑equatorial orientation—a stereochemical property exploitable for target engagement that the achiral aromatic analog cannot offer .

Physicochemical properties Conformational analysis Scaffold comparison

Regioisomeric Differentiation: 7‑Carboxylic Acid Substituent Enables Distinct Target Selectivity Profiles Relative to 2‑ and 5‑Carboxylic Acid Analogs

The three regioisomeric tetrahydroimidazo[1,2‑a]pyridine carboxylic acids—2‑carboxylic acid, 5‑carboxylic acid, and 7‑carboxylic acid—have been directed toward entirely distinct biological targets in the primary literature. The 7‑carboxylic acid scaffold (CAS 793646‑50‑1) has been validated as a TAFIa inhibitor core through the Brink et al. conformational restriction program [1]. The 2‑carboxylic acid regioisomer has been developed as an anticandidal hydrazide series with MIC values as low as 0.016 mg/mL against Candida spp. [2]. The 5‑carboxylic acid regioisomer has been optimized as a heparanase‑1 (HPSE1) inhibitor, with lead compounds demonstrating potent and selective enzyme inhibition supported by co‑crystal structures [3]. This divergent target profile demonstrates that the carboxylic acid position is a primary determinant of biological activity, not a trivial substitution variant.

Regioisomer comparison Target selectivity Medicinal chemistry

Highest‑Value Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1) Based on Quantitative Differentiation Evidence


Structure‑Based Design of Conformationally Restricted TAFIa Inhibitors for Thrombolytic Drug Discovery

The primary evidence‑supported application of 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid is as the core scaffold for designing potent, selective TAFIa inhibitors. The Brink et al. rigidification strategy demonstrated that elaborating this scaffold via a two‑carbon bridge yields compounds with IC₅₀ values as low as 8 nM—a 30‑fold improvement over the flexible lead—with the binding mode confirmed by X‑ray crystallography . Procurement of CAS 793646‑50‑1 is therefore most justified when the research objective is TAFIa‑targeted antithrombotic or thrombolytic agent development, where the conformational restriction and zinc‑chelating geometry of the 7‑carboxylic acid are mechanistically critical.

Synthesis of Chiral, Saturated Heterocyclic Building Block Libraries for Fragment‑Based Drug Discovery (FBDD)

The saturated nature of the tetrahydroimidazo[1,2‑a]pyridine ring, combined with the presence of a chiral center at C‑7 and a synthetically versatile carboxylic acid handle, makes CAS 793646‑50‑1 a strategic procurement choice for generating fragment libraries enriched in sp³ character and three‑dimensionality . Compared to the flat, achiral aromatic imidazo[1,2‑a]pyridine‑7‑carboxylic acid (CAS 648423‑85‑2), the tetrahydro analog offers greater conformational diversity, an additional basic nitrogen for salt‑bridge interactions, and a defined stereochemical exit vector—all properties associated with higher fragment hit rates and improved lead‑likeness in FBDD campaigns.

Regioisomer‑Controlled Parallel Synthesis for Selectivity Profiling Across TAFIa, Antifungal, and HPSE1 Targets

When a medicinal chemistry program requires systematic exploration of target selectivity across multiple enzyme classes, the three regioisomeric tetrahydroimidazo[1,2‑a]pyridine carboxylic acids (2‑COOH, 5‑COOH, and 7‑COOH) can be procured as a matched set. Evidence from independent studies shows that the 7‑COOH isomer (CAS 793646‑50‑1) maps to TAFIa inhibition , the 2‑COOH isomer to anticandidal activity (MIC 0.016 mg/mL) , and the 5‑COOH isomer to heparanase‑1 inhibition . Parallel library synthesis from all three regioisomers enables rapid, internally controlled selectivity profiling that would be impossible with a single scaffold.

Synthetic Intermediate for 3‑Bromo‑, 2‑Phenyl‑, and 8‑Aroyl‑Substituted Analogs with Diversifiable Vectors

Vendor catalogs and chemical databases confirm that CAS 793646‑50‑1 serves as the direct precursor to multiple substituted analogs, including 3‑bromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid (CAS 1782444‑66‑9) and 2‑phenyl‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine‑7‑carboxylic acid . For procurement planning, this means that sourcing the parent 7‑carboxylic acid scaffold enables divergent synthesis of a focused library with substituents at the 2‑, 3‑, and 8‑positions, leveraging the established TAFIa pharmacophore while exploring additional binding interactions—a synthetic efficiency advantage over purchasing each derivative individually.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.